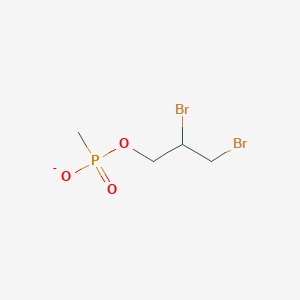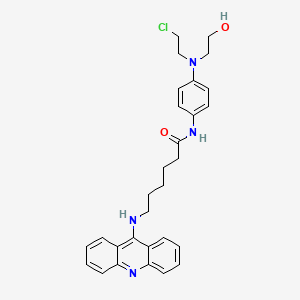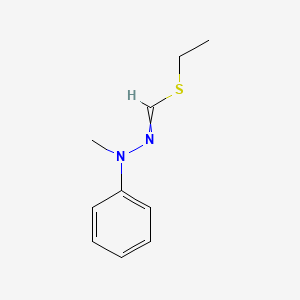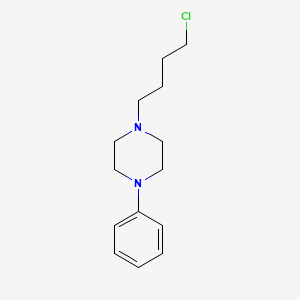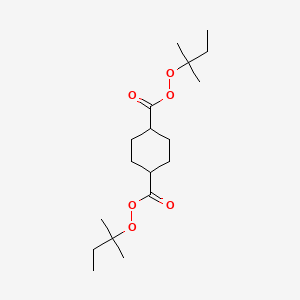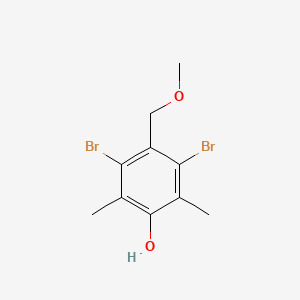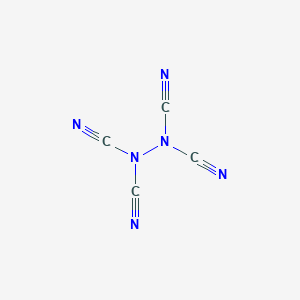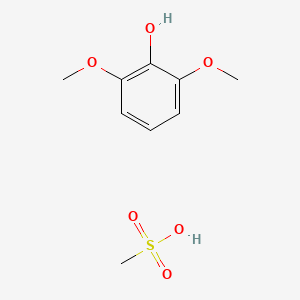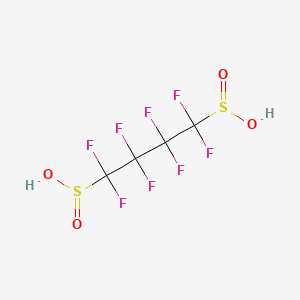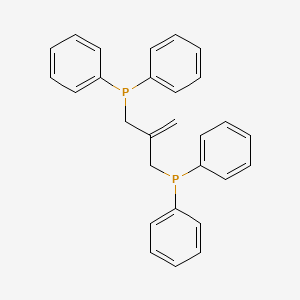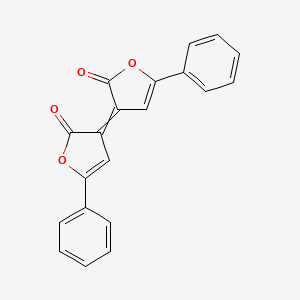![molecular formula C8H15NO4S2 B14304948 3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione CAS No. 114456-82-5](/img/structure/B14304948.png)
3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a thiolane ring and an ethenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione typically involves multiple steps. One common method starts with the reaction of thiolane-1,1-dione with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenesulfonyl group can be reduced to an ethylsulfonyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfonyl derivatives.
Substitution: Various substituted thiolane derivatives.
Applications De Recherche Scientifique
3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione: shares similarities with other sulfonyl-containing thiolane derivatives.
N-(2-ethenylsulfonylethyl)-1,1-dioxothiolan-3-amine: is a closely related compound with similar structural features.
Uniqueness
The unique combination of the ethenesulfonyl group and the thiolane ring in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
114456-82-5 |
|---|---|
Formule moléculaire |
C8H15NO4S2 |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
N-(2-ethenylsulfonylethyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C8H15NO4S2/c1-2-14(10,11)6-4-9-8-3-5-15(12,13)7-8/h2,8-9H,1,3-7H2 |
Clé InChI |
NNAVIFMDPOFMLQ-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)CCNC1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


